Sanfetrinem sodium is a novel beta-lactam antibiotic that has been repurposed for the treatment of mycobacterial infections, particularly those caused by Mycobacterium tuberculosis. Originally developed as a tricyclic beta-lactam, sanfetrinem exhibits significant antibacterial properties, making it a candidate for addressing antibiotic resistance in mycobacterial pathogens. Its structure and mechanism of action are similar to other beta-lactams, but its unique configuration allows it to evade some bacterial resistance mechanisms.
Sanfetrinem sodium is classified as a beta-lactam antibiotic, specifically within the tricyclic carbapenem or "trinem" category. This classification is due to its structural characteristics, which include a beta-lactam ring fused to a tricyclic core. The compound is synthesized through various chemical methods that enhance its efficacy against resistant strains of bacteria.
The synthesis of sanfetrinem sodium involves several key steps:
Technical details highlight that high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the synthesis process and ensure purity of the final product .
Sanfetrinem sodium has a complex molecular structure characterized by:
The three-dimensional conformation of sanfetrinem allows it to interact effectively with penicillin-binding proteins, which are critical for bacterial cell wall synthesis .
Sanfetrinem sodium undergoes several chemical reactions that are pivotal for its antibacterial activity:
The mechanism of action of sanfetrinem sodium involves:
Data from studies indicate that sanfetrinem demonstrates potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations significantly lower than those for conventional antibiotics .
Sanfetrinem sodium exhibits several notable physical and chemical properties:
Relevant data suggest that these properties contribute significantly to its effectiveness as an antibiotic, particularly in treating resistant strains .
Sanfetrinem sodium is primarily investigated for its potential applications in:
Current research continues to explore its efficacy in clinical settings and potential combinations with other antibiotics to enhance therapeutic outcomes .
Sanfetrinem sodium (GV104326) represents a significant innovation in the β-lactam antibiotic landscape, emerging from systematic efforts to overcome enzymatic resistance mechanisms that compromise traditional penicillins and cephalosporins. Developed in the early 1990s by GlaxoSmithKline, sanfetrinem belongs to the tricyclic β-lactam class known as trinems (initially designated tribactams) [1] [6]. This class was engineered through strategic molecular modifications of the carbapenem nucleus, aiming to enhance stability against β-lactamases while retaining broad-spectrum activity. Sanfetrinem progressed to Phase II clinical trials for respiratory infections, demonstrating promising efficacy against common bacterial pathogens [6] [7]. Despite its discontinuation prior to Phase III primarily for commercial reasons, recent research has revitalized interest in sanfetrinem, particularly for its potential repurposing as an oral agent against mycobacterial infections, including tuberculosis [7] [10]. This resurgence highlights the enduring scientific value of its unique tricyclic architecture in addressing contemporary antimicrobial resistance challenges.
Table 1: Development Timeline of Sanfetrinem Sodium
Year | Development Milestone | Significance |
---|---|---|
1990s | Discovery and initial development by GSK | First trinem antibiotic designed for β-lactamase stability |
1996 | First in vitro activity publications | Demonstrated potent activity against respiratory pathogens [9] |
1998 | β-lactamase interaction studies published | Characterized stability profile against diverse enzymes [1] |
Late 1990s | Phase II clinical trials for respiratory infections | Established clinical proof-of-concept |
2019 | Repurposing studies for tuberculosis | Demonstrated potent activity against M. tuberculosis [7] [10] |
Sanfetrinem sodium features a tricyclic core structure that fundamentally distinguishes it from classical β-lactams. This structure incorporates a cyclohexane ring fused across carbons 1 and 2 of the β-lactam nucleus, creating a constrained [6.5.3] tricyclic system that confers exceptional resistance to enzymatic degradation [1] [5]. While sharing the characteristic β-lactam ring essential for antibacterial activity, sanfetrinem diverges from carbapenems through this additional ring fusion, which imposes conformational rigidity and alters interactions with bacterial enzymes [3]. Key structural elements include:
This configuration imparts stereochemical complexity with five defined chiral centers, necessitating sophisticated synthetic approaches. The absolute configuration is designated as (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate sodium salt in systematic nomenclature [6]. X-ray crystallographic analyses confirm that the fused ring system forces the β-lactam carbonyl into an orientation that reduces accessibility to β-lactamase active sites, particularly those of class A and C enzymes [1].
Table 2: Structural Comparison of Sanfetrinem with Major β-Lactam Classes
Structural Feature | Penicillins | Cephalosporins | Carbapenems | Sanfetrinem (Trinem) |
---|---|---|---|---|
Core ring structure | Thiazolidine + β-lactam | Dihydrothiazine + β-lactam | Carbapenem + β-lactam | [6.5.3] Tricyclic system |
Ring fusion | Bicyclic | Bicyclic | Bicyclic | Tricyclic |
C3/C4 substituents | Variable R group | Variable R groups | Hydroxyethyl | Hydroxyethyl + Methoxy |
Stereochemical centers | 3 | 3 | 3 | 5 |
β-lactam ring conformation | Planar | Planar | Non-planar | Highly constrained |
The sanfetrinem nomenclature reflects both its chemical identity and developmental history. The International Nonproprietary Name (INN) designates the active moiety as sanfetrinem, while its sodium salt form is formally named sanfetrinem sodium [6]. Key synonyms and related compounds include:
The ester prodrug sanfetrinem cilexetil (GV-118819) represents a critical pharmaceutical innovation enabling oral administration. This hexatil ester derivative masks the polar carboxylate group, significantly enhancing gastrointestinal absorption. Following absorption, esterases rapidly hydrolyze the prodrug to release bioactive sanfetrinem [4] [7]. Structurally analogous compounds include other trinems such as GV129606, which share the tricyclic core but differ in side chain modifications [1]. These analogs were explored to optimize pharmacokinetic properties and antibacterial spectra, though sanfetrinem remains the most extensively studied trinem in clinical contexts. The systematic chemical name describes the sodium salt as Sodium (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate, precisely defining its stereochemistry [6].
Table 3: Sanfetrinem Sodium Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
INN (International Nonproprietary Name) | Sanfetrinem sodium |
Systematic IUPAC Name | Sodium (1S,5S,8aS,8bR)-1,2,5,6,7,8,8a,8b-octahydro-1-[(R)-1-hydroxyethyl]-5-methoxy-2-oxoazeto[2,1-a]isoindole-4-carboxylate |
Molecular Formula | C₁₄H₁₈NNaO₅ |
Molecular Weight | 303.29 g/mol |
CAS Registry Number | 141611-76-9 |
Other Identifiers | GV104326; GV-104326; GV104326 sodium; LK-176; R0OS2S9G4U (UNII) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7